4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
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Overview
Description
4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent to form the desired pyrano[4,3-D]pyrimidine structure .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrano[4,3-D]pyrimidine derivatives .
Scientific Research Applications
4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-κB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α . Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-κB proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but differs in the fused ring structure.
4-(4-Methoxyphenyl)pyrimidine: Lacks the chloro and dihydropyrano groups, resulting in different pharmacological properties.
Uniqueness
4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological activities. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H13ClN2O2 |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN2O2/c1-18-10-4-2-9(3-5-10)14-16-12-6-7-19-8-11(12)13(15)17-14/h2-5H,6-8H2,1H3 |
InChI Key |
BYNYZDDHYGNBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=N2)Cl |
Origin of Product |
United States |
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